(R)-tert-Butyl 2-amino-2-phenylacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

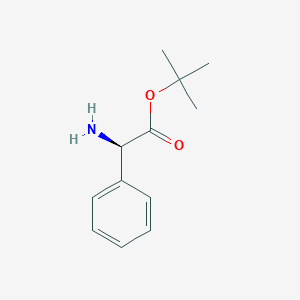

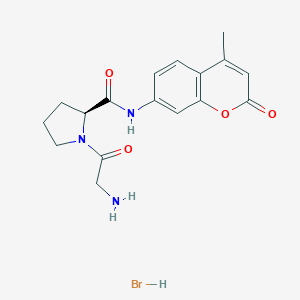

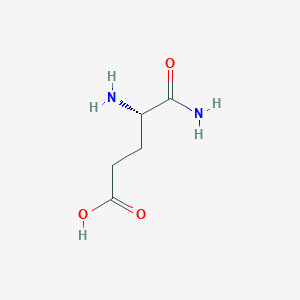

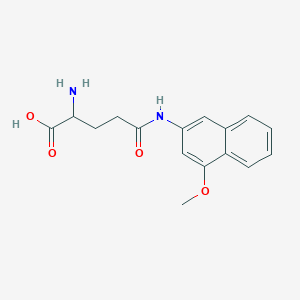

“®-tert-Butyl 2-amino-2-phenylacetate” is a chemical compound with the molecular formula C12H17NO2 . It’s also known as tert-butyl (2R)-amino (phenyl)ethanoate hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The molecular structure of “®-tert-Butyl 2-amino-2-phenylacetate” consists of a tert-butyl group, an amino group, and a phenyl group attached to a central carbon atom . The compound has a molecular weight of 207.269 Da .

Physical And Chemical Properties Analysis

“®-tert-Butyl 2-amino-2-phenylacetate” is a solid at room temperature . It has a molecular weight of 243.73 . The compound’s InChI code is 1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H/t10-;/m1./s1 .

科学的研究の応用

Enantiomerically Pure β‐Amino Acids Synthesis

(R)-tert-Butyl 2-amino-2-phenylacetate is an intermediate in the synthesis of enantiomerically pure β-amino acids, which are crucial for developing pharmaceuticals and fine chemicals. Lakner et al. (2003) demonstrate its use in generating (R)-3-Amino-3-(p-methoxyphenyl)propionic acid, highlighting its role in stereoselective reactions and its potential in medicinal chemistry applications. This process involves multiple steps, including acylation, cyclization, and decarboxylation, to achieve the desired enantiopure β-amino acid (Lakner, Chu, Negrete, & Konopelski, 2003).

Industrial and Medicinal Chemistry

Shafi, Rajesh, and Senthilkumar (2021) explored the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives using (R)-tert-Butyl 2-amino-2-phenylacetate. These derivatives exhibit potential for applications in photoelectronic devices due to their structural and optical properties, as evidenced by powder XRD and photoluminescence spectrum analyses. The research indicates that these compounds could serve as functional materials in electronic and optical industries, demonstrating the versatility of (R)-tert-Butyl 2-amino-2-phenylacetate in synthesizing novel compounds with unique properties (Shafi, Rajesh, & Senthilkumar, 2021).

Asymmetric Synthesis

The asymmetric transfer hydrogenation of α-keto imines using (R)-tert-Butyl 2-amino-2-phenylacetate derivatives has been studied by Tafelska-Kaczmarek et al. (2010). This method allows for the synthesis of β-tert-butylamino alcohols with high enantiomeric excess, showcasing the compound's utility in producing enantioselective β-amino alcohols. Such methodologies are invaluable in the pharmaceutical industry, particularly in the synthesis of chiral molecules that serve as building blocks for drugs (Tafelska-Kaczmarek et al., 2010).

Advanced Organic Syntheses

Zonouzi, Kazemi, and Nezamabadi (2006) report on the one-pot synthesis of 2-Amino-4H-pyrans, highlighting the role of (R)-tert-Butyl 2-amino-2-phenylacetate in facilitating the synthesis of compounds with potential biological activities. These 2-Amino-4H-pyrans exhibit properties useful in developing antihypertensive and coronary dilating agents, underlining the compound's significance in creating bioactive molecules for therapeutic applications (Zonouzi, Kazemi, & Nezamabadi, 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

特性

IUPAC Name |

tert-butyl (2R)-2-amino-2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLYKRGXTOVWFL-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](C1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426714 |

Source

|

| Record name | (R)-tert-Butyl 2-amino-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 2-amino-2-phenylacetate | |

CAS RN |

65715-93-7 |

Source

|

| Record name | (R)-tert-Butyl 2-amino-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)